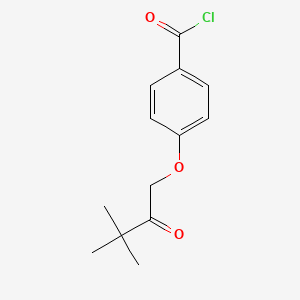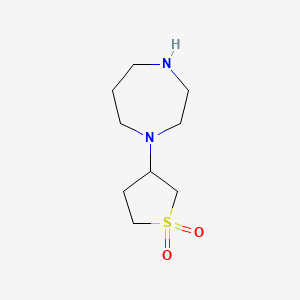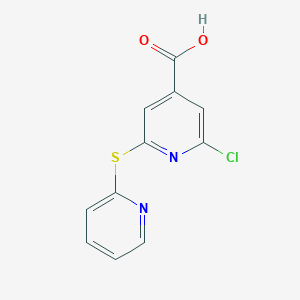
4-(3,3-ジメチル-2-オキソブトキシ)ベンゾイルクロリド
概要
説明
4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride is a versatile chemical compound with the molecular formula C13H15ClO3 and a molecular weight of 254.71 g/mol . This compound is known for its unique structure, which allows for diverse applications in scientific research, including drug synthesis and material science.
科学的研究の応用
4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: It is utilized in material science for the production of specialized polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3,3-dimethyl-2-oxobutanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced techniques and equipment to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(3,3-dimethyl-2-oxobutoxy)benzoic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields 4-(3,3-dimethyl-2-oxobutoxy)benzoic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
作用機序
The mechanism of action of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
4-Hydroxybenzoyl Chloride: Similar in structure but lacks the 3,3-dimethyl-2-oxobutoxy group.
3,3-Dimethyl-2-oxobutanoic Acid: A precursor in the synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride.
Benzoyl Chloride: A simpler acyl chloride without the additional functional groups.
Uniqueness
4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride is unique due to its specific functional groups, which confer distinct reactivity and applications. Its structure allows for the formation of a wide range of derivatives, making it a valuable compound in various fields of research.
特性
IUPAC Name |
4-(3,3-dimethyl-2-oxobutoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-13(2,3)11(15)8-17-10-6-4-9(5-7-10)12(14)16/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDASSXSBNAWSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1419986.png)













